molecular formula C21H18O B13418945 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol

4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol

Cat. No.: B13418945
M. Wt: 286.4 g/mol
InChI Key: SWWUBPMMAJXOOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol typically involves the reaction of benzenemethanol with ethenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzenemethanol is reacted with ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl groups provide stability and influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol is unique due to the presence of both the ethenyl group and two phenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

(4-ethenylphenyl)-diphenylmethanol

InChI

InChI=1S/C21H18O/c1-2-17-13-15-20(16-14-17)21(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,22H,1H2

InChI Key

SWWUBPMMAJXOOX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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